

Physical and chemical properties of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-5-nitroisoquinoline**

Cat. No.: **B1519139**

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-5-nitroisoquinoline**

Introduction

6-Bromo-5-nitroisoquinoline is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. Its molecular architecture, featuring the isoquinoline scaffold—a recognized "privileged structure" in pharmacology—is further enhanced by the strategic placement of a bromine atom and a nitro group. This unique combination of functional groups imparts versatile reactivity, establishing **6-Bromo-5-nitroisoquinoline** as a valuable building block for constructing complex molecular entities and diverse compound libraries for biological screening. The bromine atom serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing nitro group not only influences the electronic properties of the aromatic system but also offers a pathway to other functional groups through reduction. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety considerations.

Core Physicochemical and Structural Properties

A foundational understanding of **6-Bromo-5-nitroisoquinoline** begins with its fundamental properties, which dictate its behavior in experimental settings. These identifiers and characteristics are summarized below.

Key Identifiers and Physical Data

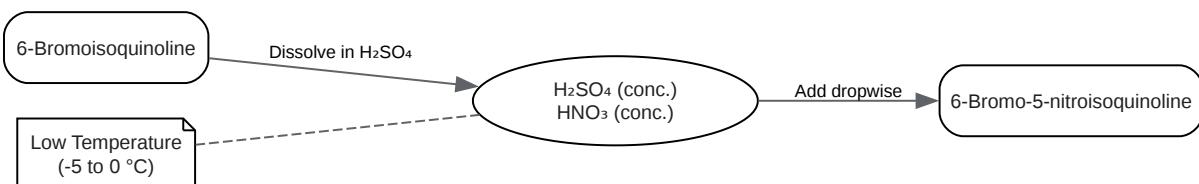
Property	Value	Reference(s)
Chemical Name	6-Bromo-5-nitroisoquinoline	[1][2]
CAS Number	850197-72-7	[1][3][4]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1][2]
Molecular Weight	253.05 g/mol	[1][2]
Appearance	Yellow to orange solid	[5]
Boiling Point	356.1°C at 760 mmHg	[1][2]
Density	1.747 g/cm ³	[1][2]
Flash Point	169.2°C	[1][2]
pKa (Predicted)	2.99 ± 0.21	[5]
Storage	Sealed in dry, Room Temperature	[5]

Chemical Structure

The structure of **6-Bromo-5-nitroisoquinoline** is defined by a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is located at position 6, and the nitro group is at the adjacent position 5.

*2D representation of **6-Bromo-5-nitroisoquinoline**.*

Synthesis and Chemical Reactivity


The synthetic utility of **6-Bromo-5-nitroisoquinoline** stems from its accessible preparation and the versatile reactivity of its functional groups.

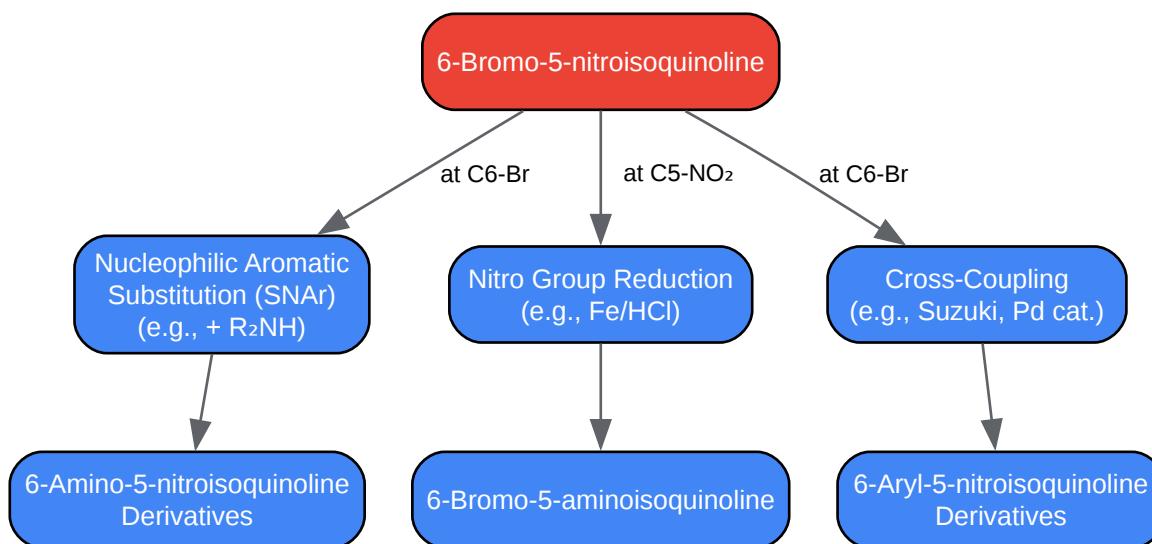
General Synthesis Pathway

While specific synthesis details for **6-Bromo-5-nitroisoquinoline** are not extensively published, a logical and common approach involves the regioselective nitration of a 6-bromoisoquinoline precursor. This reaction is an electrophilic aromatic substitution.[6] The

isoquinoline ring is activated towards nitration, and the position of the incoming nitro group is directed by the existing ring system and the bromine substituent.

The general procedure involves dissolving 6-bromoisoquinoline in a strong acid, typically concentrated sulfuric acid, and cooling the mixture to a low temperature (e.g., -5 to 0°C) to control the exothermic reaction.^{[6][7]} A nitrating mixture, composed of concentrated nitric acid and sulfuric acid, is then added dropwise while maintaining strict temperature control.^[6] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

[Click to download full resolution via product page](#)


*Workflow for the synthesis of **6-Bromo-5-nitroisoquinoline**.*

Core Chemical Reactivity

The reactivity of **6-Bromo-5-nitroisoquinoline** is dominated by its two key functional groups, which can often be manipulated independently.

- **Nucleophilic Aromatic Substitution (SNAr):** The potent electron-withdrawing effect of the nitro group at the C5 position significantly activates the adjacent C6 position (bearing the bromine) towards nucleophilic attack.^[6] This makes the bromine atom an excellent leaving group, allowing for the introduction of various nucleophiles such as amines (e.g., morpholine, piperazine), alkoxides, and thiolates to generate a wide range of derivatives.^[7]
- **Reduction of the Nitro Group:** The nitro group is readily reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. This transformation yields 6-bromo-5-aminoisoquinoline, a versatile intermediate. The resulting primary amine is a nucleophile itself and can undergo acylation, alkylation, or diazotization reactions to introduce further diversity.

- Cross-Coupling Reactions: The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Key examples include:
 - Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
 - Heck Coupling: Reaction with alkenes to form substituted alkenes.
 - Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
 - Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

[Click to download full resolution via product page](#)

*Key reactivity pathways of **6-Bromo-5-nitroisoquinoline**.*

Applications in Research and Drug Development

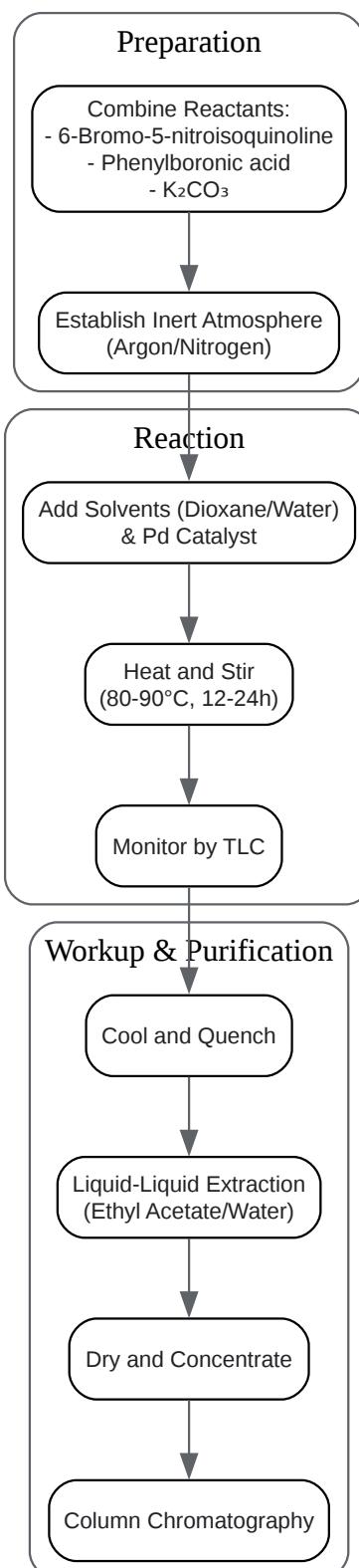
The isoquinoline core is prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.^{[8][9]} **6-Bromo-5-nitroisoquinoline** serves as an ideal starting point for exploring this chemical space.

The ability to perform orthogonal reactions at the C5 and C6 positions allows for the systematic development of compound libraries. For example, a Suzuki coupling could be performed at the C6 position, followed by the reduction of the nitro group at C5 and subsequent derivatization of the newly formed amine. This strategy enables a thorough structure-activity relationship (SAR) study.

Derivatives of the related 6-bromoquinoline scaffold have been investigated as potential inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.^[8] By using **6-Bromo-5-nitroisoquinoline**, researchers can synthesize novel analogues to probe these pathways and develop potential therapeutic agents.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical utility of this compound, the following section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction.


Objective: To synthesize 6-phenyl-5-nitroisoquinoline from **6-Bromo-5-nitroisoquinoline** and phenylboronic acid.

Materials:

- **6-Bromo-5-nitroisoquinoline**
- Phenylboronic acid
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **6-Bromo-5-nitroisoquinoline** (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
- Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of anhydrous 1,4-dioxane.
- Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
- Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask, followed by the catalyst solution via syringe.
- Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-phenyl-5-nitroisoquinoline.

[Click to download full resolution via product page](#)*Experimental workflow for a Suzuki-Miyaura coupling reaction.*

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling

6-Bromo-5-nitroisoquinoline. The information below is a guideline and should be supplemented by consulting the full Safety Data Sheet (SDS) provided by the supplier.[\[10\]](#)

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[10\]](#)[\[11\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[10\]](#) Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.[\[10\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[\[5\]](#)[\[10\]](#)
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water.[\[11\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[11\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[11\]](#)
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[\[10\]](#)

Conclusion

6-Bromo-5-nitroisoquinoline is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the activatable bromine atom and the reducible nitro group—provide a robust platform for creating diverse and complex molecular structures. The accessibility of this compound, combined with its versatile

reactivity, ensures its continued role as a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutic agents and functional materials.

References

- PubChem. (n.d.). 6-Bromo-5-nitroquinoline.
- Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
- ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- PubChem. (n.d.). 5-Nitroisoquinoline.
- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
- MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
- PubChem. (n.d.). 6-Nitroquinoline.
- PubChemLite. (n.d.). 8-bromo-5-nitroisoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. biomall.in [biomall.in]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 6-BROMO-5-NITRO-ISOQUINOLINE CAS#: 850197-72-7 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Bromo-5-nitroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519139#physical-and-chemical-properties-of-6-bromo-5-nitroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com